
3-甲基-1-苯基-1H-吡唑-5-醇
概述
描述
3-Methyl-1-phenyl-1H-pyrazol-5-ol is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
科学研究应用
3-Methyl-1-phenyl-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an anticancer and antioxidant agent.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It’s known that pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Mode of Action
It has been suggested that pyrazole derivatives can interact with their targets, leading to cytotoxic effects .
Biochemical Pathways
It’s known that some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
生化分析
Biochemical Properties
It has been used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are known to be selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Cellular Effects
Some derivatives of this compound have shown cytotoxic effects on several human cell lines . For instance, compound 3i, a derivative of 3-Methyl-1-phenyl-1H-pyrazol-5-ol, has shown potent scavenging activity and exhibited cytotoxic effects against RKO cells .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methyl-1-phenyl-1H-pyrazol-5-ol involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst such as sodium acetate at room temperature can yield the desired compound . Another method involves the reaction of 2-phenyl-2H-pyrazol-3-one with methyl bromide, followed by a reduction reaction .
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-1H-pyrazol-5-ol typically involves large-scale synthesis using efficient and cost-effective catalysts. For example, the use of 1,3-disulfonic acid imidazolium tetrachloroaluminate as a catalyst has been reported to provide high yields and short reaction times .
化学反应分析
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
Major products formed from these reactions include pyrazolone derivatives, pyrazoline derivatives, and substituted pyrazoles, which have diverse applications in medicinal chemistry and materials science .
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-2-pyrazoline-5-one: This compound is similar in structure but differs in its oxidation state.
1-Phenyl-3-methyl-5-pyrazolone: Another closely related compound with different substitution patterns.
Uniqueness
3-Methyl-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .
属性
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQYIMCESJLPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061334, DTXSID6091550 | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Demethylantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Demethylated antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19735-89-8, 942-32-5, 89-25-8 | |
| Record name | 3-Methyl-1-phenylpyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19735-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Demethylantipyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019735898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Demethylantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6091550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Demethylated antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C | |
| Record name | Demethylated antipyrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazol-5-ol?
A1: The molecular formula is C10H10N2O, and the molecular weight is 174.20 g/mol.
Q2: What spectroscopic techniques are used to characterize 3-Methyl-1-phenyl-1H-pyrazol-5-ol?
A2: Common techniques include Fourier-transform infrared spectroscopy (FTIR) [, , , , ], 1H and 13C nuclear magnetic resonance (NMR) spectroscopy [, , , , , ], mass spectrometry (MS) [], and X-ray diffraction (XRD) [, ]. These methods provide insights into the compound's structure, functional groups, and purity.
Q3: What is the primary synthetic application of 3-Methyl-1-phenyl-1H-pyrazol-5-ol in organic chemistry?
A3: It serves as a key building block for synthesizing 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives, often via tandem Knoevenagel-Michael reactions [, , , , , , , , , , , , ].
Q4: What are the advantages of using 3-Methyl-1-phenyl-1H-pyrazol-5-ol in these reactions?
A4: Its structure readily undergoes condensation with aldehydes, forming a key intermediate that facilitates the subsequent Michael addition step. This allows for efficient one-pot synthesis of diverse bis-pyrazolone derivatives [, , , , , , , , ].
Q5: What types of catalysts have been explored for these reactions involving 3-Methyl-1-phenyl-1H-pyrazol-5-ol?
A5: A wide range of catalysts have been investigated, including: * Heterogeneous catalysts: Cu-doped ZnO nanomaterials [], nanomagnetite-Fe3O4 [], cellulose sulfuric acid [], and nanosilica-supported perchloric acid [, ]. * Homogeneous catalysts: Tetraethylammonium L-prolinate [], L-proline [, ], and Brønsted acidic ionic liquids [, , , , ]. * Catalyst-Free conditions: Ultrasound irradiation in water/ethanol mixtures [] and ethylene glycol-promoted reactions [].
Q6: What are the benefits of exploring different catalytic systems?
A6: Researchers aim to identify conditions that enhance reaction efficiency, reduce reaction times, improve yields, and minimize environmental impact [, , , , , , , , , , , , ].
Q7: Have any biological activities been reported for derivatives of 3-Methyl-1-phenyl-1H-pyrazol-5-ol?
A7: Yes, studies have investigated the anti-leishmanial, anti-trypanosomal [], antioxidant [, ], anti-inflammatory [], antimicrobial [, , ], and cytotoxic activities [] of various 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives.
Q8: How do structural modifications impact the biological activity of these derivatives?
A8: Structure-activity relationship (SAR) studies suggest that the presence and nature of substituents on the arylmethylene bridge significantly influence the potency and selectivity of these compounds against different parasites or biological targets [, , , ].
Q9: Has computational chemistry been employed in the study of these compounds?
A9: Yes, computational methods like density functional theory (DFT) calculations have been used to optimize the molecular structure and understand the electronic properties of these derivatives. [, ] Molecular docking studies have also been performed to explore their interactions with target enzymes, such as cyclooxygenase-2 (COX-2), to rationalize their potential anti-inflammatory activity [].
Q10: How are the synthesized compounds purified and characterized?
A10: Purification techniques like column chromatography might be employed []. Characterization relies heavily on spectroscopic methods such as FTIR, NMR, and MS, alongside elemental analysis [, ].
Q11: What are the environmental considerations related to the synthesis of these compounds?
A11: Many research efforts focus on developing greener synthetic approaches, using environmentally benign catalysts, reducing solvent usage, and minimizing waste generation [, , , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

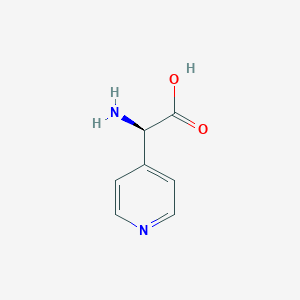
![1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-](/img/structure/B25556.png)

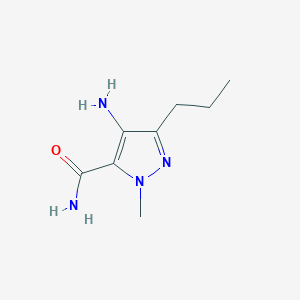

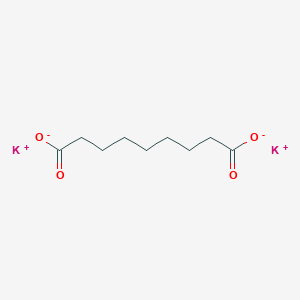
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)
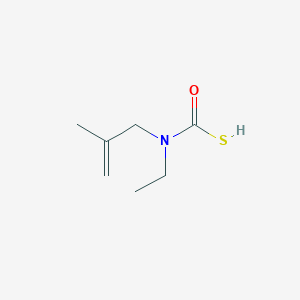

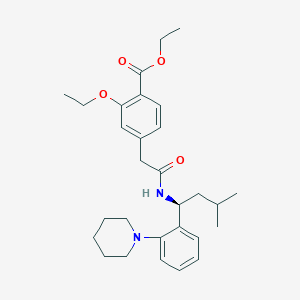
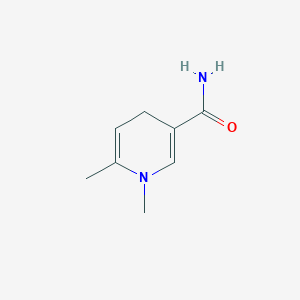

![(9-Methyl-9-azoniabicyclo[3.3.1]nonan-7-yl)2-cyclopentyl-2-hydroxy-2-phenylacetate; 4-methylbenzenesulfonate](/img/structure/B25577.png)
